REACTION_CXSMILES
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N(OCCCCC)=O.N[C:10]1[N:14]([CH:15]([CH3:17])[CH3:16])[N:13]=[CH:12][C:11]=1[C:18]#[N:19].[I:20]CI>>[I:20][C:10]1[N:14]([CH:15]([CH3:17])[CH3:16])[N:13]=[CH:12][C:11]=1[C:18]#[N:19]
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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N(=O)OCCCCC
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Name
|
|
Quantity
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1.77 g
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Type
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reactant
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Smiles
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NC1=C(C=NN1C(C)C)C#N
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Name
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Quantity
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56 mL
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Type
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reactant
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Smiles
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ICI
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 100° C. for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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CONCENTRATION
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Details
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concentrated in high vacuum
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Type
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CUSTOM
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Details
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to give a residue which
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Type
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CUSTOM
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Details
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was partitioned between ethyl acetate and 5% Na2S2O5
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Type
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WASH
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Details
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The organic layer was washed with water, 0.1% of aq HCl, water, brine
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Type
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CUSTOM
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Details
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dried
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Type
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CONCENTRATION
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Details
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concentrated in vacuum
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Type
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CUSTOM
|
Details
|
The residue was purified on silica column
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Type
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WASH
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Details
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eluting with 20-30% ethyl acetate in heptane
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Reaction Time |
30 min |
Name
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Type
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|
Smiles
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IC1=C(C=NN1C(C)C)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |